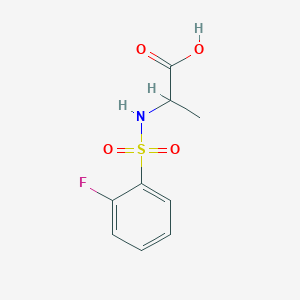
2-(2-Fluorobenzenesulfonamido)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Fluorobenzenesulfonamido)propanoic acid is a compound that can be associated with the family of benzenesulfonamides, which are known for their diverse applications in medicinal chemistry and as derivatizing agents in analytical chemistry. Although the specific compound is not directly discussed in the provided papers, related compounds such as N-fluorobenzenesulfonamide have been studied for their reactivity and selectivity in fluorination reactions .
Synthesis Analysis
The synthesis of related fluorobenzene compounds typically involves reactions with fluorinated benzaldehydes or benzenesulfonic acids. For instance, 2-(4-Fluorobenzylideneamino) propanoic acid was synthesized through the reaction of 4-fluorobenzaldehyde with alpha-alanine . Similarly, N-fluorobenzenesulfonamides were prepared with various substituents on their phenyl rings . These methods suggest that the synthesis of this compound could potentially be achieved through analogous reactions involving 2-fluorobenzenesulfonamide and suitable carboxylic acid precursors.
Molecular Structure Analysis
The molecular structure of fluorobenzene derivatives is often confirmed using spectroscopic techniques such as NMR, FTIR, and Raman spectroscopy . The vibrational wavenumbers and ground-state geometries of these compounds can be optimized and calculated using density functional theory (DFT), with methods such as B3LYP/6-31G* providing good agreement with experimental spectra . This approach would likely be applicable to the analysis of the molecular structure of this compound.
Chemical Reactions Analysis
Fluorobenzene derivatives participate in various chemical reactions, including those that involve the derivatization of amines. For example, 2,6-dinitro-4-trifluoromethylbenzenesulfonic acid reacts with primary amines to form derivatives suitable for gas chromatography with electron-capture detection . Although not the same compound, this indicates that this compound could potentially react with amines or other functional groups under appropriate conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorobenzene derivatives can be quite diverse, depending on the specific substituents and structure of the compound. For instance, derivatives have been used as derivatizing agents for the analysis of biologically relevant amines , and as reagents in enantioselective fluorination reactions . The anticancer activity of these compounds has also been evaluated, with some showing promising results against certain cell lines . These properties suggest that this compound could also exhibit unique physical and chemical characteristics, potentially including biological activity or utility in analytical chemistry.
Applications De Recherche Scientifique
Asymmetric Synthesis
- Asymmetric Synthesis of Mirror Images of Fluorinated Compounds : Enantiomerically pure 3'-fluorothalidomide was synthesized using a key reaction involving N-fluorobenzenesulfonimide, demonstrating the compound's utility in producing mirror image forms of fluorinated compounds (Yamamoto et al., 2011).
Polymer Science
- Polyaniline Synthesis Using Sulfonamides : Dodecylbenzenesulfonic acid, similar in structure to 2-(2-Fluorobenzenesulfonamido)propanoic acid, was used in the synthesis of polyaniline colloids, highlighting the role of sulfonamide derivatives in polymer science (Shreepathi & Holze, 2006).
Organic Chemistry
- Fine-Tuning Reactivity in Fluorination Reactions : N-fluorobenzenesulfonamide's reactivity and selectivity were fine-tuned in fluorination reactions, indicating the compound's significance in the selective fluorination of organic molecules (Wang et al., 2014).
Biochemistry and Molecular Biology
- Enzyme-Inhibitor Interactions : Studies on human carbonic anhydrases I and II with 4-fluorobenzenesulfonamide revealed insights into enzyme-inhibitor interactions, suggesting potential biochemical applications of related sulfonamide compounds (Dugad & Gerig, 1988).
Spectroscopy and Theoretical Studies
- Anticancer Activity and Vibrational Spectra : The vibrational spectra and anticancer activity of 2-(4-fluorobenzylideneamino) propanoic acid were explored, providing a basis for the study of similar fluorinated compounds (Ruan et al., 2009).
Medicinal Chemistry
- Novel Antitumor Agents Using Sulfonamide Compounds : Research on sulfonamide derivatives for antitumor agents indicates potential medicinal applications of similar compounds (Huang et al., 2001).
Genetics and Protein Engineering
- Genetically Encoded Fluorescent Amino Acids : The biosynthetic incorporation of a fluorophore into proteins at defined sites, using dansylalanine, a compound structurally related to this compound, demonstrates its application in protein studies (Summerer et al., 2006).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
2-[(2-fluorophenyl)sulfonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO4S/c1-6(9(12)13)11-16(14,15)8-5-3-2-4-7(8)10/h2-6,11H,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEWYRRHRYVLKKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NS(=O)(=O)C1=CC=CC=C1F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


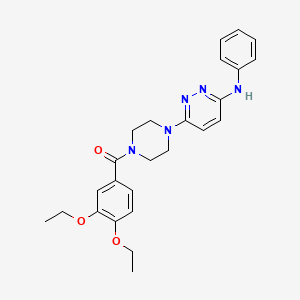
![N-(1-cyanocyclopentyl)-2-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidin-1-yl}acetamide](/img/structure/B2517109.png)
![4-methyl-N-[3-(2-methylpyrimidin-4-yl)phenyl]-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidine-5-carboxamide](/img/structure/B2517110.png)
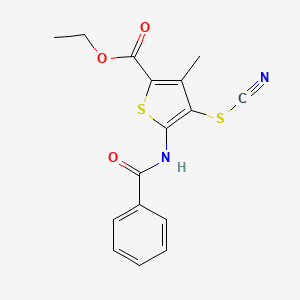
![N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2517113.png)
![3-oxo-2-phenyl-5-propyl-N-(4-(trifluoromethyl)phenyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2517114.png)
![2-(3'-(3-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2517115.png)
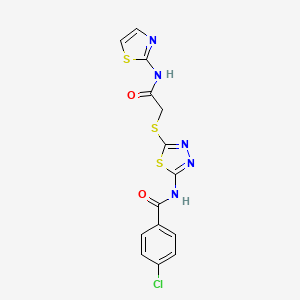
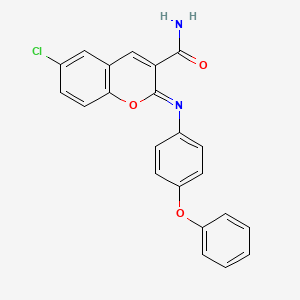
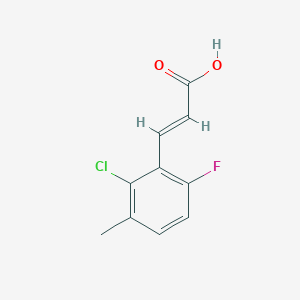
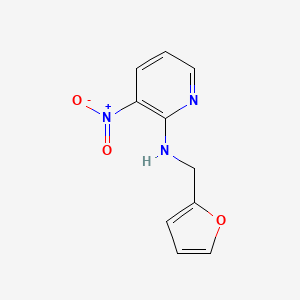
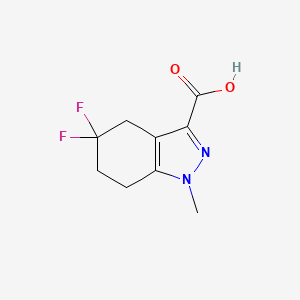
![N~1~-[2-(1-cyclohexenyl)ethyl]-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2517124.png)